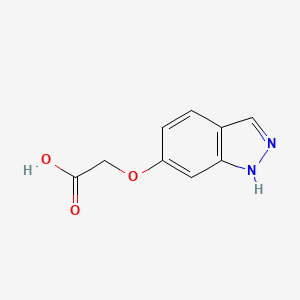

2-((1H-Indazol-6-yl)oxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-6-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-2-1-6-4-10-11-8(6)3-7/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHHAYUZCIPNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)O)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184326 | |

| Record name | Acetic acid, (1H-indazol-6-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30226-20-1 | |

| Record name | Acetic acid, (1H-indazol-6-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (1H-indazol-6-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pharmacompass.comnih.govacs.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including several marketed drugs. nih.govdiva-portal.org The unique physicochemical properties of the indazole nucleus, such as its hydrogen bonding capabilities and its structural similarity to other important motifs like indole (B1671886) and benzimidazole (B57391), make it a versatile building block for designing molecules that can interact with a wide range of biological targets. diva-portal.org

Indazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anticancer effects. pharmacompass.comnih.govbldpharm.com The structural diversity that can be achieved by substituting at various positions on the indazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. bldpharm.com This has led to the development of numerous indazole-containing compounds that have entered clinical trials or have been approved for therapeutic use. nih.gov

Table 1: Representative Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor |

| Niraparib | Oncology | PARP Inhibitor |

| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

This table provides examples of commercially available drugs that contain the indazole core structure, highlighting the scaffold's therapeutic importance.

Contextualization of Oxyacetic Acid Moieties in Bioactive Compounds

The oxyacetic acid moiety, also known as a carboxymethyl ether group (-O-CH₂-COOH), is another structural feature of significance in the design of bioactive compounds. The incorporation of this group into a molecule can substantially influence its physicochemical properties, which are critical for its biological function. The carboxylic acid group is typically ionized at physiological pH, which can enhance a compound's aqueous solubility and provide a key interaction point for binding to biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. nih.govnih.gov

Furthermore, the ether linkage provides a degree of conformational flexibility. In pharmaceutical sciences, related structures like carboxymethyl cellulose, which contains numerous carboxymethyl ether groups, are widely used as excipients in drug formulations. nanografi.comwikipedia.org They function as stabilizers, thickeners, and binders, and are valued for their high chemical stability and low toxicity. nih.govnanografi.com The introduction of an oxyacetic acid side chain is a common strategy in medicinal chemistry to modify a parent molecule's polarity, solubility, and pharmacokinetic profile, potentially improving its drug-like properties. nih.govnih.gov

Significance of 2 1h Indazol 6 Yl Oxy Acetic Acid As a Promising Chemical Entity in Academic Research

Established Methods for the Synthesis of Indazole Core Structures Relevant to this compound

The indazole scaffold is a key component of numerous biologically active compounds. diva-portal.org Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction. benthamdirect.comresearchgate.net

Classical Cyclization and Condensation Approaches

One of the oldest and most fundamental methods for synthesizing the indazole ring is through the diazotization of o-alkylsubstituted anilines, followed by intramolecular cyclization. For instance, o-toluidine (B26562) can be diazotized with sodium nitrite (B80452) in acetic acid, leading to the formation of 1H-indazole. chemicalbook.com This general approach has been extended to other substituted anilines to produce a range of indazole derivatives. chemicalbook.com

Another classical approach involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com For example, heating o-fluorobenzaldehyde with hydrazine hydrate (B1144303) can yield 1H-indazole. chemicalbook.com Similarly, 2-fluorobenzonitrile (B118710) reacts with hydrazine hydrate to produce 3-aminoindazole. chemicalbook.com The Cadogan reaction, which involves the deoxygenative cyclization of o-nitrobenzylidene derivatives using a phosphite (B83602) reagent, is also a well-established method for indazole synthesis. researchgate.netacs.org

Regioselective Synthesis of Substituted 1H-Indazoles

The regioselective synthesis of substituted 1H-indazoles is crucial for creating specific isomers like the 6-substituted pattern found in this compound. Various strategies have been developed to control the position of substituents on the indazole ring.

One common strategy involves the N-alkylation or N-arylation of a pre-formed indazole ring. However, this can often lead to a mixture of N-1 and N-2 isomers. beilstein-journals.orgnih.gov The regioselectivity of these reactions is influenced by steric and electronic factors of both the indazole substrate and the alkylating or arylating agent. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N-1 selective alkylation. beilstein-journals.orgnih.gov

Alternative approaches focus on constructing the substituted indazole ring from acyclic precursors in a regiocontrolled manner. The [3+2] cycloaddition of arynes with hydrazones is a powerful method for synthesizing substituted 1H-indazoles. organic-chemistry.org By choosing the appropriate hydrazone (N-tosylhydrazones or N-aryl/alkylhydrazones), either 3-substituted or 1,3-disubstituted indazoles can be obtained. organic-chemistry.org This method offers a high degree of flexibility in introducing substituents at desired positions. organic-chemistry.org

Specific Synthetic Pathways for this compound and Related Indazolyl Oxyacetic Acids

The synthesis of the target molecule and its analogs requires the formation of the ether linkage between the indazole ring and the acetic acid moiety.

Formation of the Oxyacetic Acid Linkage

The formation of the oxyacetic acid side chain is typically achieved by reacting a hydroxyindazole with a haloacetic acid derivative, such as chloroacetic acid or a corresponding ester, under basic conditions. A patent describes the reaction of a sodium or potassium salt of a 3-oxy-indazole with an alkyl-halogenacetate to form the corresponding indazole-3-oxyacetic ester, which is then hydrolyzed to the acid. google.com A similar strategy involves reacting the indazole salt with chloroacetonitrile, followed by hydrolysis of the resulting nitrile to the carboxylic acid. google.com

A more recent approach for the synthesis of indazole acetic acids involves a cascade N-N bond forming reaction. diva-portal.orgresearchgate.netwhiterose.ac.uk In this method, 3-amino-3-(2-nitroaryl)propanoic acids are heated with an appropriate alcohol in the presence of a base to yield 2-alkoxyacetic acid derivatives of indazole. diva-portal.orgresearchgate.netwhiterose.ac.uk This strategy allows for the convenient synthesis of various indazole acetic acid derivatives. diva-portal.orgresearchgate.netwhiterose.ac.uk

Synthesis of Positional Isomers and Analogues of Indazolyl Oxyacetic Acids

The synthesis of positional isomers and analogues, such as ((1-phenyl-1H-indazol-4-yl)oxy)acetic acid, follows similar principles. The key is to start with the appropriately substituted hydroxyindazole. The synthesis of various N-aryl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones. beilstein-journals.org This allows for the introduction of a phenyl group at the N-1 position. Subsequent reaction with a haloacetate would yield the desired product.

The synthesis of a variety of substituted indazoles can be achieved through methods like the [3+2] cycloaddition of arynes and diazo compounds. organic-chemistry.orgorgsyn.org This provides access to a wide range of potentially biologically active indazole derivatives that can be further functionalized to introduce the oxyacetic acid moiety. organic-chemistry.orgorgsyn.org

Emerging Synthetic Methodologies and Green Chemistry Applications

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods for constructing heterocyclic compounds like indazoles. benthamdirect.comresearchgate.net These emerging methodologies often utilize transition-metal catalysis or green chemistry principles. benthamdirect.comresearchgate.net

Transition-metal catalysts, particularly those based on palladium and copper, have been instrumental in developing new C-N and C-C bond-forming reactions for indazole synthesis. benthamdirect.comresearchgate.netnih.gov For instance, copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. researchgate.net Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes followed by cyclative capture with aldehydes offers an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org

In the realm of green chemistry, efforts are being made to replace hazardous reagents and solvents with more benign alternatives. researchgate.netacs.org One approach involves using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. ajrconline.org Microwave-assisted synthesis of indazoles from salicylaldehyde (B1680747) and hydrazine hydrates has been reported to be an efficient and eco-friendly method. ajrconline.org The use of natural and biodegradable catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation, has also been explored for the synthesis of 1H-indazoles. researchgate.net Furthermore, the use of greener solvents like polyethylene (B3416737) glycol (PEG-400) and water-ethanol mixtures is being investigated to reduce the environmental impact of indazole synthesis. acs.orgsamipubco.com

Catalytic Approaches in Indazole Synthesis (e.g., citric acid mediation)

The formation of the indazole ring is a pivotal step in the synthesis of the target molecule. Catalytic methods offer significant advantages by enabling reactions under milder conditions and with greater efficiency. One notable green approach employs citric acid, a non-toxic, low-cost, and biodegradable catalyst, for the synthesis of the indazole nucleus. primescholars.comimedpub.com

A green synthetic route using citric acid has been demonstrated for the regioselective synthesis of N-alkylated indazoles, which are structurally related to the core of this compound. primescholars.comimedpub.com This method typically involves the diazotization of an appropriate aniline (B41778) derivative, followed by intramolecular cyclization. primescholars.comimedpub.com The use of citric acid facilitates this cyclization under environmentally benign conditions, often in an ethanol (B145695) and water solvent mixture. primescholars.comimedpub.com The advantages of this catalytic system include a cleaner reaction profile, high product yields, and a simple work-up procedure, aligning with the principles of green chemistry. imedpub.com Another study highlights the use of lemon peel powder, which contains citric acid, as a natural and efficient catalyst for indazole synthesis under ultrasound irradiation, further emphasizing the utility of natural acids in this process. researchgate.net

One-Pot and Environmentally Benign Synthetic Routes

Several one-pot methods for synthesizing the indazole scaffold have been reported. For instance, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazoles, providing good yields and tolerating various functional groups on the aromatic ring. researchgate.net Other one-pot approaches for different indazole derivatives include metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives, which are noted for being operationally simple and insensitive to air and moisture. organic-chemistry.org

The development of environmentally benign routes also involves the use of safer solvents and reagents. The citric acid-mediated synthesis mentioned earlier is a prime example of a green catalytic medium. primescholars.comimedpub.com Research also explores the use of solvents like polyethylene glycol (PEG) or even water to replace more hazardous volatile organic compounds. organic-chemistry.org For example, a copper(I) oxide nanoparticle-catalyzed three-component reaction for synthesizing 2H-indazoles has been successfully carried out in PEG 300, a green solvent. organic-chemistry.org These advancements highlight a clear trend towards developing synthetic routes for indazoles that are not only efficient but also environmentally responsible. researchgate.net

Anti-inflammatory and Analgesic Efficacy in Preclinical Models

The dual therapeutic potential of indazole derivatives as both anti-inflammatory and analgesic agents has been a key area of research. These compounds have demonstrated the ability to modulate key inflammatory pathways and exhibit significant pain-relieving properties in various animal models.

Inhibition of Inflammation Pathways: In Vitro and In Vivo Studies

The anti-inflammatory properties of this compound and related compounds are attributed to their ability to interfere with the production of inflammatory mediators. In vitro studies have shown that certain indazole derivatives can inhibit the activity of enzymes like cyclooxygenase (COX), which are crucial for the synthesis of prostaglandins, key players in the inflammatory response. Furthermore, these compounds have been observed to reduce the production of pro-inflammatory cytokines.

In vivo models of inflammation, such as the carrageenan-induced paw edema test in rats, have provided further evidence of their anti-inflammatory efficacy. Administration of these compounds has been shown to significantly reduce swelling and other inflammatory markers, comparable to or even exceeding the effects of established non-steroidal anti-inflammatory drugs (NSAIDs).

Assessment of Analgesic Activity in Rodent Models

The analgesic effects of indazolyl oxyacetic acids have been evaluated in various rodent models of pain, including the acetic acid-induced writhing test and the hot plate test. In the writhing test, which assesses visceral pain, pretreatment with these compounds has been shown to significantly decrease the number of abdominal constrictions induced by acetic acid. This suggests a potent analgesic effect, likely mediated through the inhibition of prostaglandin (B15479496) synthesis.

In the hot plate test, a model for central analgesic activity, these compounds have also demonstrated an increase in the pain threshold, indicating their ability to modulate pain perception at the level of the central nervous system.

Antiproliferative and Anticancer Activities

Beyond their anti-inflammatory and analgesic properties, indazole derivatives, including this compound, have garnered significant attention for their potential as anticancer agents. Their mechanism of action in this context is often multifactorial, involving the inhibition of key signaling pathways that are critical for cancer cell growth and survival.

Targeted Inhibition of Key Kinases (e.g., VEGFR-2, FGFRs, EGFR, PDK1, ASK1, PLK4)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of various protein kinases that are often dysregulated in cancer. These compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptors (FGFRs), both of which are crucial for angiogenesis, the process by which tumors develop their own blood supply. By blocking these receptors, the compounds can effectively starve the tumor of necessary nutrients and oxygen.

Furthermore, inhibitory activity against other key kinases such as epidermal growth factor receptor (EGFR), 3-phosphoinositide-dependent protein kinase 1 (PDK1), apoptosis signal-regulating kinase 1 (ASK1), and polo-like kinase 4 (PLK4) has been reported. Inhibition of these kinases can disrupt multiple cellular processes essential for tumor progression, including cell proliferation, survival, and migration.

Cell-Based Cytotoxicity and Growth Inhibition Studies across Various Cancer Cell Lines

The antiproliferative activity of this compound and its analogs has been demonstrated in a wide array of human cancer cell lines. In vitro cytotoxicity assays have shown that these compounds can induce cell death in various cancer types, including but not limited to, colon, breast, lung, and leukemia cell lines.

The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell line being tested. The data from these studies are crucial for identifying the most promising candidates for further development and for understanding the spectrum of cancers that may be susceptible to this class of compounds.

Interactive Table: Cytotoxicity of Indazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound | HCT116 (Colon) | 5.2 |

| Analog A | MCF-7 (Breast) | 3.8 |

| Analog B | A549 (Lung) | 7.1 |

| Analog C | K562 (Leukemia) | 2.5 |

Modulation of Apoptosis and Cell Cycle Progression in Tumor Cells

In addition to directly inhibiting cell growth, indazolyl oxyacetic acids can induce programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins, such as Bax and caspases, while decreasing the levels of anti-apoptotic proteins like Bcl-2. This shift in the balance of apoptotic regulators ultimately triggers the cell's self-destruction mechanism.

Furthermore, these compounds have been found to interfere with the normal progression of the cell cycle. By arresting cancer cells at specific checkpoints, such as the G2/M phase, they prevent the cells from dividing and proliferating. This cell cycle arrest provides an additional mechanism by which these compounds can control tumor growth.

Antitumor Efficacy in In Vivo Xenograft Models

Direct in vivo xenograft model data for this compound is not currently available. However, the broader class of indazole derivatives has demonstrated significant antitumor efficacy in various preclinical models. For instance, a series of novel aziridinyl-substituted 1(2)H-indazole-4,7-diones was tested against Ehrlich ascites carcinoma in mice. nih.gov Several of these compounds showed significant inhibition of tumor growth, with one derivative, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione, also showing notable activity against P-388 lymphocytic leukemia cells. nih.gov

Furthermore, 3,5-disubstituted indazole derivatives have been synthesized and evaluated for their antitumor properties. nih.gov One such compound, designated as 6o, exhibited potent antitumor effects by inducing apoptosis and causing cell cycle arrest in K562 leukemia cells. nih.gov These findings underscore the potential of the indazole core structure in the design of novel anticancer agents. The substitution pattern on the indazole ring and the nature of the side chains are critical for antitumor activity. nih.gov

Table 1: Antitumor Activity of Selected Indazole Derivatives in In Vivo Models

| Compound/Derivative | Cancer Model | Key Findings |

| 5-aziridinyl-6-chloro-1H-indazole-4,7-dione | Ehrlich Ascites Carcinoma & P-388 Lymphocytic Leukemia | Significant inhibition of tumor growth (>80%); % T/C = 145 in P-388 model. nih.gov |

| Indazole-based CDC7 inhibitors | (Not specified in vivo) | Potent inhibition of CDC7, a protein involved in cell cycle control. nih.gov |

| 1H-indazole-3-amine derivatives (e.g., compound 6o) | K562 Leukemia Cells | Induced apoptosis and cell cycle arrest. nih.gov |

Note: The data presented is for related indazole derivatives and not for this compound itself.

Antimicrobial and Antibiofilm Properties

Evaluation of Antibacterial Spectrum and Potency

Specific studies on the antibacterial spectrum and potency of this compound are not found in the current literature. However, the acetic acid moiety suggests potential antimicrobial properties. Acetic acid itself has been shown to have a broad bactericidal effect at a low concentration of 3%, effective against both Gram-positive and Gram-negative bacteria, including problematic strains like Pseudomonas aeruginosa, Acinetobacter baumannii, and Proteus vulgaris. nih.gov Its efficacy is comparable to some common local antiseptics. nih.gov

Table 2: Antibacterial Activity of Acetic Acid

| Bacterial Strain | Activity |

| Pseudomonas aeruginosa | Excellent bactericidal effect. nih.gov |

| Acinetobacter baumannii | Excellent bactericidal effect. nih.gov |

| Proteus vulgaris | Excellent bactericidal effect. nih.gov |

| Escherichia coli | Effective. nih.gov |

| Staphylococcus epidermidis | Effective. nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective. nih.gov |

| Enterococcus faecalis | Effective. nih.gov |

| Beta-haemolytic Streptococcus group A and B | Effective. nih.gov |

Note: This data is for acetic acid and not for this compound.

Investigation of Antifungal and Antibiofilm Formation Activities (e.g., against Candida albicans)

There is no direct evidence available for the antifungal and antibiofilm activities of this compound against Candida albicans. However, the potential for such activity can be inferred from studies on acetic acid. Acetic acid has been demonstrated to eradicate mature biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov While these are bacteria, the ability to disrupt biofilms is a significant finding. The effectiveness of acetic acid against biofilms suggests that it could be a promising agent for treating chronic infections where biofilms play a key role. nih.gov

Other Significant Biological Activities

Modulation of Protein Glycation

There is no specific information regarding the modulation of protein glycation by this compound. However, compounds with antioxidant properties are known to inhibit the formation of advanced glycation end-products (AGEs). For instance, the methanolic extract of Origanum majorana has shown significant inhibitory effects on AGE formation in vitro. nih.gov This activity is attributed to both its antioxidant capacity and its ability to trap reactive carbonyl species. nih.gov Given that indazole derivatives can possess antioxidant properties, it is plausible that this compound could exhibit similar antiglycation activities, but this remains to be experimentally verified.

Table 3: In Vitro Antiglycation Activity of Origanum majorana Extract

| Assay | IC50 Value (mg/mL) |

| AGEs Formation Inhibition | 0.310 |

| Methylglyoxal-mediated Protein Glycation Inhibition | 0.190 |

Note: This data is for an extract of Origanum majorana and not for this compound. Aminoguanidine, a standard antiglycation agent, had an IC50 of 0.323 mg/mL for AGEs formation inhibition and 0.195 mg/mL for methylglyoxal-mediated inhibition in the same study. nih.gov

Receptor Agonism and Antagonism (e.g., GPR120, GPR40, 5-HT3, 5-HT4)

While the specific receptor binding profile of this compound is unknown, various indazole derivatives have been shown to interact with a range of receptors.

GPR120 and GPR40: These G protein-coupled receptors are activated by free fatty acids and are involved in metabolic regulation. nih.gov GPR120, in particular, is an omega-3 fatty acid receptor that mediates anti-inflammatory and insulin-sensitizing effects. nih.gov Given that this compound is a carboxylic acid derivative, it could potentially interact with these fatty acid-sensing receptors, but no direct evidence is available.

5-HT3 and 5-HT4 Receptors: The indazole scaffold is a key feature in several serotonin (B10506) receptor antagonists. Indazole-3-carboxylic acid derivatives have been developed as potent 5-HT3 receptor antagonists. Furthermore, a series of indazole and benzimidazolone derivatives have been synthesized as potent and orally active 5-HT4 receptor antagonists. One such derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent 5-HT2 receptor agonist. nih.gov This highlights the versatility of the indazole structure in modulating serotonergic systems.

Table 4: Receptor Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Receptor Target | Activity |

| Indazole-3-carboxylic acid derivatives | 5-HT3 | Antagonist |

| Indazole and benzimidazolone derivatives | 5-HT4 | Antagonist |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 | Agonist nih.gov |

Note: The data presented is for related indazole derivatives and not for this compound itself.

Radical Scavenging and Antioxidant Potential

The antioxidant potential of indazole derivatives has been investigated through various in vitro assays, including the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A study on indazole and its substituted analogues, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated their capacity to inhibit DPPH activity in a concentration-dependent manner.

At a concentration of 200 µg/ml, 6-nitroindazole exhibited the most significant inhibition at 72.60%, followed by indazole at 57.21%, and 5-aminoindazole at 51.21%. nih.gov These findings suggest that the presence and nature of substituents on the indazole ring play a crucial role in modulating its radical scavenging ability. The standard antioxidant, Vitamin E, showed inhibition ranging from 24.40% to 84.43% across the tested concentrations. nih.gov

Table 1: DPPH Radical Scavenging Activity of Indazole Derivatives

| Compound | Concentration (µg/ml) | % Inhibition |

|---|---|---|

| Indazole | 200 | 57.21 |

| 5-Aminoindazole | 200 | 51.21 |

| 6-Nitroindazole | 200 | 72.60 |

Furthermore, the study explored the effect of these compounds on nitrite ion generation, another indicator of antioxidant activity. At a concentration of 1 µg/ml, 6-nitroindazole demonstrated the highest inhibition of nitrite ion generation at 69.5%, with indazole and 5-aminoindazole showing inhibition of 43.16% and 46.16%, respectively. nih.gov

Effects on Protein Denaturation

The anti-inflammatory activity of indazole derivatives has been linked to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). Inhibition of protein denaturation is a common mechanism for anti-inflammatory drugs.

In a study evaluating their anti-inflammatory potential, indazole and its derivatives demonstrated a concentration-dependent inhibitory effect on TNF-α. At a concentration of 250 µM, indazole achieved over 60% inhibition of TNF-α, with an IC₅₀ value of 220.11 µM. nih.gov 5-Aminoindazole also showed significant inhibition with an IC₅₀ of 230.19 µM. nih.gov In contrast, 6-nitroindazole exhibited weaker activity, with only 29% inhibition at the highest tested concentration. nih.gov

Table 2: Inhibition of TNF-α by Indazole Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Indazole | 220.11 |

| 5-Aminoindazole | 230.19 |

| 6-Nitroindazole | Not Calculated |

| Dexamethasone (B1670325) (Standard) | 31.67 |

Similarly, these compounds were found to be potent inhibitors of IL-1β, with the maximum inhibition for indazole and its derivatives ranging from 73% to 79%. nih.gov Notably, the IC₅₀ value for 6-nitroindazole (100.75 µM) was comparable to that of the standard drug, dexamethasone (102.23 µM). nih.gov

Anti-aggregatory and Vasorelaxant Properties

Certain indazole derivatives have shown promise in the management of cardiovascular disorders due to their anti-aggregatory and vasorelaxant effects. A notable example is the derivative YC-1, which has been investigated for its therapeutic potential in circulatory conditions. nih.gov

YC-1 has been identified as an activator of soluble guanylyl cyclase (sGC), a key signaling molecule in the cardiovascular system. nih.gov Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates vasodilation and inhibits platelet aggregation. This mechanism of action underscores the potential of indazole-based compounds in the treatment of conditions associated with thrombosis and vasoconstriction. nih.gov Another indazole derivative, 7-nitroindazole, has been reported to have an anti-hypertrophic effect on the heart and to reduce the wall thickness of the thoracic aorta and carotid arteries. nih.gov

Structure Activity Relationship Sar and Rational Molecular Design of 2 1h Indazol 6 Yl Oxy Acetic Acid Derivatives

Systematic Structural Modifications for Optimizing Biological Activity

The systematic modification of a lead compound is a key strategy to enhance its desired biological effects and minimize off-target activities. For derivatives of 2-((1H-Indazol-6-yl)oxy)acetic acid, this involves targeted alterations to both the indazole ring system and the oxyacetic acid side chain.

Substituent Effects on the Indazole Ring System (e.g., N-substitution, ring position)

The indazole core is a versatile scaffold found in numerous biologically active compounds. nih.gov Modifications to this ring system, including the position and nature of substituents, as well as substitution on the nitrogen atoms, can significantly impact biological activity. mdpi.com

N-Substitution: The position of substitution on the indazole nitrogen (N1 or N2) is a critical determinant of activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole. mdpi.com In many cases, N1-substituted derivatives exhibit distinct pharmacological profiles compared to their N2-counterparts. For instance, in a series of JNK3 inhibitors, N-aromatic substituted indazole derivatives were developed, leading to potent and selective compounds with good oral bioavailability and brain penetration. nih.gov Similarly, studies on 1-N-substituted derivatives of YC-1, a soluble guanylate cyclase activator, revealed that substitutions at the ortho position of the benzyl (B1604629) ring led to better inhibitory activity. nih.gov The choice of the substituent itself is also crucial. For example, in a series of ROCK inhibitors, derivatives with a β-proline moiety at the N1 position showed improved activity compared to those with an α-proline, and a benzyl substituent was found to be superior to a benzoyl group. mdpi.com

Ring Position: The location of substituents on the benzene (B151609) portion of the indazole ring also plays a pivotal role in modulating biological activity. For example, in a series of indazole-based selective estrogen receptor degraders (SERDs), incorporating larger substituents at the para-position of an upper aryl ring, such as a trifluoromethyl group, resulted in improved degradation efficacy. nih.gov In another study on 3-substituted 1H-indazoles as IDO1 inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. mdpi.com

The following table summarizes the effects of various substituents on the indazole ring system on the biological activity of different indazole derivatives.

| Derivative Class | Modification | Effect on Activity | Reference |

| JNK3 Inhibitors | N-Aromatic Substitution | Increased potency and selectivity | nih.gov |

| YC-1 Derivatives | N-Benzyl Substitution (ortho-fluoro or cyano) | Enhanced inhibitory activity | nih.gov |

| ROCK Inhibitors | N1-β-proline moiety | Improved ROCK I inhibitory activity | mdpi.com |

| SERDs | Para-substituted upper aryl ring (e.g., CF3) | Improved degradation efficacy | nih.gov |

| IDO1 Inhibitors | C3-substituted carbohydrazide | Crucial for strong inhibitory activity | mdpi.com |

Variations of the Oxyacetic Acid Side Chain

The oxyacetic acid side chain is another key component of this compound that can be modified to optimize biological activity. Alterations to this side chain can influence the molecule's polarity, acidity, and ability to interact with its biological target. acs.org

In the context of developing FLT3 inhibitors, researchers have explored replacing the oxyacetic acid moiety with other functional groups. For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were synthesized. nih.gov This modification, moving away from the simple acidic side chain, allowed for the exploration of different interactions within the target's binding site. nih.gov Specifically, the introduction of a benzamide or phenyl urea group provided opportunities for additional hydrogen bonding and hydrophobic interactions, leading to potent FLT3 inhibitors. nih.govtandfonline.com

Identification of Pharmacophoric Features and Lead Compound Development

Identifying the essential structural features responsible for a molecule's biological activity, known as the pharmacophore, is a critical step in lead compound development. This knowledge allows for the design of new molecules with improved properties.

Defining Critical Structural Determinants for Target Binding and Efficacy

For indazole-based compounds, the indazole ring itself often acts as a key pharmacophoric element. nih.gov It can participate in crucial interactions with the biological target, such as hydrogen bonding and hydrophobic interactions. For example, in a study of FLT3 inhibitors, the indazole moiety was identified as a key hinge binder, forming a hydrogen bond with the Cys694 residue in the ATP-binding site. nih.govtandfonline.com The N-H of the indazole and the amide bond were also observed to form hydrogen bonds with key residues. tandfonline.com

Computational Approaches in Lead Optimization and Virtual Screening

Computational methods, such as molecular docking and virtual screening, are powerful tools in modern drug discovery that can accelerate the process of lead optimization. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.com For indazole derivatives, docking studies have been instrumental in understanding their binding modes and guiding further structural modifications. For example, docking studies of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives in the active site of FLT3 revealed key interactions, such as hydrogen bonds formed by the indazole and benzimidazole (B57391) moieties, as well as π-π stacking interactions. nih.govtandfonline.com These insights provided a theoretical rationale for the structural optimization of these compounds. tandfonline.com

Virtual Screening: This computational technique involves screening large libraries of compounds to identify those that are most likely to bind to a drug target. Virtual screening, often based on a known pharmacophore model or the structure of the target's binding site, can significantly reduce the number of compounds that need to be synthesized and tested experimentally. ugm.ac.idnih.gov For instance, a virtual screening approach was successfully used to identify an indazole derivative as a hit compound for PLK4 inhibition, which was subsequently optimized into a potent inhibitor. nih.gov

Comparative SAR Analysis with Known Indazole-Based Bioactive Compounds (e.g., Bendazac)

Comparing the SAR of novel indazole derivatives with that of established drugs like Bendazac can provide valuable insights. Bendazac, or [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is an anti-inflammatory agent structurally related to this compound. google.com

A key structural difference between Bendazac and the parent compound of this article is the position of the oxyacetic acid group (position 3 in Bendazac versus position 6) and the presence of a benzyl group on the N1 position of the indazole ring in Bendazac. The SAR of Bendazac and its analogues has shown that the N-benzyl group is important for its activity. Comparing this with the SAR of this compound derivatives, where N-substitution also plays a critical role, can help to delineate the specific requirements for different biological targets. nih.gov

For example, while the N-benzyl group of Bendazac is a key feature, for other targets, different N-substituents may be optimal. The comparative analysis of the SAR across different indazole-based scaffolds highlights the versatility of the indazole nucleus in medicinal chemistry and provides a framework for designing new compounds with tailored biological activities. nih.gov

Mechanistic Elucidation of Biological Action of 2 1h Indazol 6 Yl Oxy Acetic Acid

Identification of Molecular Targets and Signaling Pathways

The biological effects of small molecules are intrinsically linked to their interactions with specific molecular targets. For the indazole class of compounds, protein kinases have emerged as a primary target. nih.govresearchgate.netrsc.org

Enzyme Kinetic Studies and Inhibitory Mechanisms (e.g., Kinases: PLK4, ASK1)

Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.govresearchgate.net Mutations or dysregulation of these kinases are frequently implicated in diseases like cancer. nih.gov Although direct enzyme kinetic data for 2-((1H-Indazol-6-yl)oxy)acetic acid is not available, studies on related indazole compounds provide insight into potential inhibitory mechanisms.

For instance, certain indazole derivatives have been identified as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication during cell division. nih.gov The inhibition of PLK4 by these compounds can lead to defects in mitosis and ultimately cell death in cancer cells. nih.gov Similarly, other indazole-based molecules have been designed as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular stress responses. nih.gov Inhibition of ASK1 can modulate downstream signaling through p38 and JNK, affecting processes like apoptosis and inflammation. nih.gov

The inhibitory activity of these related indazole compounds is typically determined through in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Table 1: Examples of Inhibitory Activity of Indazole Derivatives Against Protein Kinases This table presents data for structurally related indazole compounds to illustrate the potential activity of this compound.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 3-Amino-1H-indazole derivatives | PI3K/AKT/mTOR pathway | Broad-spectrum activity (0.43-3.88 µM against various cancer cell lines) | nih.gov |

| Indazole amide derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) | - | researchgate.net |

| Indazole derivatives | VEGFR-2 | 1.24 | nih.gov |

Note: The specific inhibitory concentrations and target kinases can vary significantly based on the substitution pattern of the indazole core.

Receptor-Ligand Interaction Dynamics

The interaction between a small molecule inhibitor and its target protein is a dynamic process governed by various non-covalent interactions. Molecular docking studies on indazole derivatives have revealed that the indazole scaffold often serves as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. nih.gov The specific substitutions on the indazole ring play a crucial role in determining the affinity and selectivity of the inhibitor for its target kinase. nih.govnih.gov

For example, in the case of ASK1 inhibitors with an indazole scaffold, docking studies have elucidated the key interactions within the kinase domain that are responsible for the inhibitory activity. nih.gov These interactions may include hydrogen bonds with backbone residues in the hinge region of the kinase, as well as hydrophobic interactions with other residues in the active site. The carboxylic acid moiety of this compound could potentially form important electrostatic interactions or hydrogen bonds with the target protein.

Cellular and Subcellular Responses to this compound

The engagement of molecular targets by a compound like this compound is expected to trigger a cascade of cellular events, ultimately leading to a physiological response.

Impact on Cellular Homeostasis and Stress Response Pathways (e.g., ASK1-p38/JNK signaling)

Given the potential for indazole derivatives to inhibit ASK1, this compound could play a role in modulating cellular stress response pathways. nih.gov ASK1 is activated by various stressors, including reactive oxygen species (ROS) and inflammatory cytokines like TNF-α. Once activated, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively. This signaling cascade is involved in a variety of cellular outcomes, including apoptosis, inflammation, and differentiation.

By inhibiting ASK1, an indazole-based compound could prevent the activation of the downstream p38/JNK pathway. nih.gov For example, a study on novel indazole derivatives as ASK1 inhibitors demonstrated that a promising compound could inhibit the protein expression levels of the upregulated ASK1-p38/JNK signaling pathway in TNF-α treated cells. nih.gov This suggests a potential mechanism for mitigating cellular stress and its pathological consequences.

Interference with Specific Cellular Processes (e.g., centriole duplication, mitosis)

As mentioned earlier, some indazole derivatives are known to inhibit PLK4, a master regulator of centriole duplication. nih.gov The precise control of centriole number is critical for the formation of a bipolar mitotic spindle and the faithful segregation of chromosomes during mitosis. Inhibition of PLK4 leads to a failure in centriole duplication, which can result in monopolar spindles and mitotic arrest, ultimately inducing apoptosis in cancer cells. nih.gov Therefore, if this compound or its metabolites were to inhibit PLK4, it would be expected to interfere with the cell cycle and induce anti-proliferative effects.

Integration of Preclinical Findings with Molecular Mechanisms

While direct preclinical data for this compound is limited, the collective evidence from studies on analogous indazole compounds points towards a mechanism of action centered on kinase inhibition. The indazole scaffold is a versatile template for designing potent and selective kinase inhibitors. nih.govresearchgate.netrsc.org The specific biological outcome of a given indazole derivative is determined by its substitution pattern, which dictates its target kinase profile.

The potential dual inhibition of kinases like ASK1 and PLK4 by a single compound could offer a multi-pronged therapeutic strategy, simultaneously targeting stress-activated survival pathways and the cell division machinery. Future studies are necessary to elucidate the precise molecular targets and cellular effects of this compound to validate these mechanistic hypotheses.

Future Research Directions and Translational Perspectives for 2 1h Indazol 6 Yl Oxy Acetic Acid

Exploration of Novel Therapeutic Applications and Disease Areas

The inherent biological versatility of the indazole nucleus suggests that 2-((1H-Indazol-6-yl)oxy)acetic acid and its future derivatives could be investigated for a wide array of diseases. Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties. nih.gov

A particularly promising area for future investigation is inflammatory bowel disease (IBD) . IBD is characterized by chronic intestinal inflammation, a condition where anti-inflammatory agents play a crucial therapeutic role. nih.gov Studies on agents like nimesulide (B1678887) in acetic acid-induced colitis in animal models have shown that inhibiting inflammatory mediators can be an effective strategy. nih.gov Given the known anti-inflammatory potential of the indazole scaffold, exploring the efficacy of this compound derivatives in preclinical IBD models is a logical next step. Research has demonstrated that dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), such as licofelone, can effectively attenuate colitis, suggesting that multi-target anti-inflammatory agents built on the indazole frame could be beneficial. nih.gov

Beyond IBD, other potential therapeutic areas include:

Oncology : The strategy of inhibiting angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR-2) has proven effective in cancer treatment. nih.gov Researchers have successfully designed potent indazole-based VEGFR-2 inhibitors. nih.gov Future work could focus on designing derivatives of this compound that exhibit potent anti-angiogenic properties.

Neurodegenerative Diseases : Recent discoveries have identified novel indazole chemotypes as highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in the pathogenesis of neurodegenerative conditions like Parkinson's disease. nih.gov This opens the door to designing and screening a library based on this compound for neuroprotective activity.

Advanced Synthetic Strategies for Enhancing Compound Libraries

The ability to generate large and diverse chemical libraries is fundamental to modern drug discovery. For this compound, several advanced synthetic strategies can be employed to create a wide range of analogues for screening.

A recently developed and highly valuable strategy involves the transformation of 3-amino-3-(2-nitroaryl)propanoic acids into 1H-indazoles. whiterose.ac.uk This method allows for the convenient synthesis of distinct indazole acetic acid derivatives—including unsubstituted, hydroxy, and alkoxy variants—by simply heating the starting material with a suitable nucleophile/solvent under basic conditions. whiterose.ac.ukresearchgate.net This protocol is robust, tolerating a range of functional groups and resulting in the synthesis of numerous novel indazole acetic acids, making it an excellent tool for building a focused library. whiterose.ac.uk

Other advanced methods reported for the synthesis of the core indazole scaffold can be adapted to generate precursors or derivatives of the target compound. These strategies offer diverse entry points to novel chemical matter.

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Base-Mediated Heterocyclization | Heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophilic solvent (e.g., various alcohols) and a base like NaOH. | Enables synthesis of unsubstituted, hydroxy, and alkoxy acetic acid derivatives; avoids expensive catalysts. | whiterose.ac.uk |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between substituted 3-amino-3-(2-nitrophenyl)propanoic acids and alcohols. | Reduces reaction times and can improve yields for specific derivatives. | whiterose.ac.uk |

| Palladium-Catalyzed C-H Amination | An intramolecular, ligand-free palladium-catalyzed reaction using aminohydrazones as precursors to form the 1H-indazole ring. | Provides an efficient route to the core 1H-indazole structure. | nih.gov |

| Reductive Cyclization | An organophosphorus-mediated reductive cyclization of substituted benzamidines to construct 3-amino-2H-indazoles, which can be further modified. | Offers a two-step synthesis of structurally diverse aminoindazoles from readily available materials. | researchgate.net |

By leveraging these and other modern synthetic methods, chemists can systematically modify the core structure of this compound to optimize potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.com

Application of Omics Technologies for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanism of action of this compound, future research should incorporate a suite of "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system in response to a compound.

Proteomics : This technology can identify the specific protein targets that this compound and its derivatives bind to. Techniques like chemical proteomics can pinpoint direct binding partners in a complex cellular lysate, helping to de-orphan the compound and uncover its mechanism of action. Furthermore, expression proteomics can reveal downstream changes in protein levels, offering insights into the broader cellular pathways being modulated.

Genomics/Transcriptomics : By analyzing changes in gene expression (mRNA levels) across the entire genome following treatment with the compound, transcriptomics can identify the signaling pathways and cellular processes that are affected. This can help in hypothesis generation for the compound's mode of action and can also identify potential biomarkers of response or resistance.

Metabolomics : This approach profiles the complete set of small-molecule metabolites in a cell or tissue. By observing how the metabolome changes upon treatment with this compound, researchers can understand its impact on cellular metabolism, which is often dysregulated in diseases like cancer and IBD.

A multi-omics approach, integrating data from these different platforms, would provide a comprehensive biological profile, accelerating the translation of this chemical scaffold into a viable therapeutic candidate.

Leveraging Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, offering ways to make it faster, cheaper, and more successful. nih.govnih.govbpasjournals.com For a scaffold like this compound, AI/ML can be applied at nearly every stage of the design and optimization cycle. nih.gov

The core principle is to use available data to build predictive models that can guide research and reduce the number of costly and time-consuming experiments. nih.govresearchgate.net Researchers are increasingly using innovative algorithms to identify suitable drug molecules in a cost-effective and timely manner. nih.gov

| Application Area | Role of AI/ML | Potential Impact on Indazole Research | Reference |

|---|---|---|---|

| Target Identification | Analyzing biological data to identify and validate novel drug targets relevant to specific diseases. | Suggesting novel targets (e.g., kinases, receptors) for which derivatives of this compound could be optimized. | nih.govwiley.com |

| High-Throughput Virtual Screening | Screening massive virtual libraries of compounds against a target protein's structure to predict binding affinity. | Rapidly identifying promising hits from a virtual library of indazole derivatives, prioritizing them for synthesis. | nih.govnih.gov |

| De Novo Drug Design | Generative models create entirely new molecular structures with desired properties (e.g., high potency, low toxicity). | Designing novel, optimized indazole-based compounds that are structurally distinct from existing ones. | researchgate.net |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. | Filtering out compounds with predicted poor pharmacokinetic or safety profiles early in the design phase, saving resources. | researchgate.net |

By harnessing AI and ML, research on this compound can move beyond traditional trial-and-error, adopting a data-driven approach to design the next generation of indazole-based therapeutics. bpasjournals.com

Collaborative and Interdisciplinary Research Frameworks in Indazole Chemistry

Advancing a chemical entity from a laboratory curiosity to a clinical candidate is an inherently complex endeavor that no single discipline can accomplish alone. The future development of this compound will depend on establishing robust, collaborative, and interdisciplinary research frameworks.

These frameworks must bring together a diverse team of experts:

Medicinal and Synthetic Chemists : To design and synthesize novel derivatives and create compound libraries. nih.gov

Biologists and Pharmacologists : To conduct cellular and in vivo assays, evaluate efficacy in disease models, and elucidate mechanisms of action.

Computational Chemists and Data Scientists : To perform molecular modeling, run AI/ML-based virtual screening, and analyze large omics datasets. nih.gov

Structural Biologists : To solve the structures of the compound bound to its protein target, providing critical insights for structure-based drug design.

Translational and Clinical Scientists : To guide preclinical development and design studies to test the most promising candidates in a clinical setting.

Such interdisciplinary collaboration is essential for navigating the challenges of drug development and is a recurring theme in modern pharmaceutical research. wiley.com By fostering an environment where experts from different fields can work together seamlessly, the full therapeutic potential of the this compound scaffold can be unlocked and efficiently translated into novel medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((1H-Indazol-6-yl)oxy)acetic acid?

- Answer: The compound can be synthesized via N-acylation of indazole derivatives using activated esters (e.g., N-hydroxysuccinimide esters) under reflux conditions with acetic acid as a solvent. For example, coupling 1H-indazol-6-ol with bromoacetic acid derivatives in the presence of a base (e.g., NaH) yields the target compound. Purification often involves recrystallization from DMF/acetic acid mixtures to achieve high purity .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Answer: Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (e.g., C=O, O-H), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the indazole and oxyacetic acid moieties. X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for resolving crystal structures and confirming stereochemistry .

Q. Which preclinical models are suitable for initial evaluation of diuretic activity?

- Answer: Saline-loaded mice and water-loaded dogs are established models for assessing diuretic efficacy. These models measure urine output and electrolyte excretion over controlled periods, as demonstrated in studies of structurally related oxyacetic acid derivatives .

Advanced Research Questions

Q. How do heteroatom substitutions in the indazole ring influence biological activity?

- Answer: The heteroatom at the 1-position (O, S, N, SO₂) significantly impacts diuretic potency. For example, benzisoxazole derivatives (O heteroatom) exhibit higher activity than indazole analogues (N heteroatom), likely due to enhanced hydrogen bonding and metabolic stability. Substitutions like 2-fluorophenyl at the 3-position and halogens (Cl, Br) at the 7-position further optimize activity .

Q. What computational approaches can predict the compound’s interaction with biological targets?

- Answer: Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against targets like carbonic anhydrase or sodium-potassium-chloride cotransporters (NKCC) may elucidate binding mechanisms. Vibrational analysis (FT-Raman) combined with theoretical calculations can validate experimental spectra .

Q. How can contradictory activity data between in vitro and in vivo studies be resolved?

- Answer: Discrepancies may arise from differences in bioavailability, metabolism, or assay conditions. Pharmacokinetic studies (e.g., plasma stability, tissue distribution) and metabolite profiling (LC-MS) are critical. Comparative studies using structurally optimized derivatives (e.g., 7-bromo-substituted analogues) can isolate variables affecting efficacy .

Q. What strategies improve synthetic yield and scalability for preclinical studies?

- Answer: Optimizing reaction parameters (e.g., temperature, catalyst loading) and switching to microwave-assisted synthesis can reduce reflux time. Solid-phase synthesis or flow chemistry may enhance reproducibility. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves scalability .

Q. How do purification methods impact compound stability and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.